Product packaging for 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole(Cat. No.:)

6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole

Cat. No.: B13165177
M. Wt: 191.20 g/mol
InChI Key: AMIMEGMYBBNAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole ( 1487340-22-6) is a fluorinated indole derivative with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol . This compound belongs to the prominent class of indole heterocycles, which are aromatic systems consisting of a benzene ring fused to a pyrrole ring, and are renowned for their widespread biological and clinical applications . The indole scaffold is a fundamental pharmacophore found in numerous natural products and synthetic drug molecules, known for its ability to bind with high affinity to multiple receptors . The core pyrano[4,3-b]indole structure, a key motif in this compound, is of significant interest in medicinal chemistry. It forms the central structure of advanced pharmaceutical candidates like Cebranopadol, a novel potent analgesic that acts as an agonist for the nociceptin/orphanin FQ peptide (NOP) and opioid receptors . Research into indole derivatives, including structures similar to this compound, has demonstrated a broad spectrum of promising biological activities, such as antiviral, anticancer, anti-inflammatory, antimicrobial, and antitubercular properties . The specific incorporation of a fluorine atom at the 6-position is a common strategy in modern drug design, often used to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This makes this compound a highly valuable and versatile building block for researchers engaged in drug discovery, medicinal chemistry, and the synthesis of novel bioactive compounds for biological screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B13165177 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10FNO/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI Key

AMIMEGMYBBNAIE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=CC=C3F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 1h,3h,4h,5h Pyrano 4,3 B Indole and Its Analogues

Retrosynthetic Analysis of the Pyrano[4,3-B]indole Framework

A retrosynthetic analysis of the unsubstituted pyrano[4,3-b]indole framework suggests several logical disconnections that lead to simpler and more readily available starting materials. The most common strategies hinge on disconnecting the pyran ring from the indole (B1671886) core.

One approach involves a C-C and C-O bond disconnection of the pyran ring, envisioning an intramolecular cyclization. This leads back to a 2-substituted indole precursor. For instance, a lactonization strategy would disconnect the pyran ether linkage and the C1-C9b bond, tracing the synthesis back to an indole-2-carboxylic acid derivative and a suitable two-carbon unit, such as an aldehyde or ketone. acs.org

Another powerful disconnection strategy involves an intramolecular Diels-Alder reaction. zenodo.orgrsc.org In this scenario, the pyrano[4,3-b]indol-3-one system is viewed as a stable analogue of the transient indole-2,3-quinodimethane diene. The retrosynthesis disconnects the molecule through a retro-[4+2] cycloaddition, leading back to an indole precursor bearing an appropriate dienophile.

A third approach disconnects the C3-C4 bond and the C4-O bond of the pyran ring, suggesting a Pictet-Spengler-type or Friedel-Crafts alkylation reaction. This pathway would originate from a tryptamine (B22526) or indole derivative bearing a side chain with a latent electrophile, which can cyclize onto the C4 position of the indole.

Classical and Contemporary Approaches to Pyrano[4,3-B]indole Core Synthesis

The construction of the pyrano[4,3-b]indole heterocyclic system has been approached through various methods, ranging from classical cyclization reactions to modern, more efficient protocols.

Classical methods often rely on multi-step sequences. A well-established route involves the reaction of the lithium salt of methyl indole-2-carboxylate (B1230498) with various aldehydes and ketones. acs.org This reaction forms an intermediate alcohol, which, under basic conditions, can undergo lactonization to furnish the pyrano[4,3-b]indole ring system. acs.org Another classical approach utilizes the intramolecular Diels-Alder reaction of pyrano[4,3-b]indol-3-ones, which serve as stable dienes. zenodo.orgrsc.org These precursors are typically prepared in a few steps from indole-2-acetate, and upon heating, they react with dienophiles to form carbazole (B46965) derivatives after the extrusion of carbon dioxide. zenodo.org

Contemporary approaches often focus on improving efficiency, atom economy, and environmental compatibility. One such method is the synthesis of pyrano[4,3-b]indol-1(5H)-ones using carbon dioxide (CO2) as a C1 source. bohrium.com This reaction proceeds by reacting alkynyl indoles with CO2 in the presence of a protic ionic liquid, which acts as both a solvent and a promoter, offering a green and highly efficient route to the core structure in moderate to high yields (71-99%). bohrium.com

Method Precursors Key Transformation Advantages Reference(s)
Aldehyde/Ketone CondensationIndole-2-carboxylate, Aldehydes/KetonesBase-mediated condensation and lactonizationVersatile for substitution on the pyran ring acs.org
Intramolecular Diels-AlderPyrano[4,3-b]indol-3-ones (from indole-2-acetate)[4+2] cycloaddition followed by CO2 extrusionAccess to complex carbazole derivatives zenodo.orgrsc.org
Protic Ionic Liquid-Promoted CyclizationAlkynyl indoles, Carbon Dioxide (CO2)Organocatalyzed CO2 trapping and cyclizationHigh efficiency, solvent-free, uses CO2 as C1 source bohrium.com

Strategies for Introducing Fluorine into the Pyrano[4,3-B]indole System

Direct fluorination or fluoroalkylation of a pre-formed indole or pyranoindole ring is an attractive strategy due to its step-economy. While direct C-H fluorination of indoles can be challenging, several methods have been developed for related systems. Anodic fluorination of N-acetyl-3-substituted indoles in specific electrolyte solutions can yield trans-2,3-difluoro-2,3-dihydroindoles, which can be subsequently treated with a base to provide monofluoroindole derivatives. researchgate.net

Direct fluoroalkylation methods are more common. For example, indoles can undergo direct fluoroalkylation with fluoroalkyl halides in a reaction mediated by copper. researchgate.net Another approach is the direct fluoroacylation of indoles with perfluoroalkyl iodides in the presence of sodium dithionite, which proceeds through a tandem perfluoroalkylation–defluorination pathway. acs.orgrsc.org These methods typically functionalize the electron-rich C3 position, but modifications could potentially direct the reaction to other positions on the benzene (B151609) ring, depending on the existing substituents and reaction conditions.

A highly effective and common strategy for synthesizing specifically substituted compounds is to use starting materials that already contain the desired functional group. For 6-fluoro-pyrano[4,3-b]indole, this involves building the indole ring system from a fluorinated precursor.

A novel, metal-free method for accessing a wide range of fluorinated indoles has been developed, which assembles 2-trifluoromethyl NH-indole products from simple, commercially available anilines and hexafluoroacetylacetone (B74370) using an organic oxidant. nih.gov By starting with a p-fluoroaniline, this oxidative-dearomatization-enabled approach could be adapted to construct the 6-fluoroindole (B127801) core, which could then be further elaborated to form the pyran ring. The synthesis of various fluorinated building blocks via reactions like halofluorination provides a toolkit of precursors that can be incorporated into heterocyclic synthesis. beilstein-journals.orgnih.gov

Transition-metal catalysis has become a powerful tool for the formation of C-F bonds. nih.gov Palladium-catalyzed C-H fluorination of arenes using mild electrophilic fluorinating reagents represents a significant advance. nih.gov Such a method could potentially be applied to a pyrano[4,3-b]indole substrate to install the fluorine atom directly at the C-6 position.

Furthermore, transition metals like gold and palladium are instrumental in synthesizing fluorinated indole derivatives through dearomatization strategies. researchgate.netbohrium.com For instance, indole derivatives substituted with unsaturated moieties can be functionalized with fluorinated groups (e.g., SCF3, CF2SO2Ph) and then undergo gold-catalyzed cycloisomerization or palladium-catalyzed cyclization to yield fluorinated spiroindolenines. researchgate.netbohrium.comchemrxiv.org While these examples result in spirocyclic systems, the underlying principle of metal-catalyzed functionalization and cyclization is a key strategy in modern organofluorine chemistry.

Catalyst System Reaction Type Substrate Fluorine Source/Reagent Reference(s)
PalladiumC-H FluorinationArenes, HeterocyclesElectrophilic (e.g., Selectfluor, NFSI) nih.gov
CopperFluoroalkylationIndolesFluoroalkyl halides researchgate.net
Gold(I) / Palladium(0)Cycloisomerization / CyclizationIndoles with unsaturated tethersPre-installed fluoroalkyl groups researchgate.netbohrium.comchemrxiv.org

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, allowing for the introduction of functional groups into complex molecules at the final steps of a synthesis. This approach enables the rapid generation of analogues for structure-activity relationship studies.

For a molecule like 6-fluoro-pyrano[4,3-b]indole, an LSF approach would involve synthesizing the pyrano[4,3-b]indole core first and then introducing the fluorine atom. While direct C-H fluorination at the C-6 position remains a challenge, strategies developed for other complex heterocycles provide a blueprint. Site-selective late-stage halogenations (e.g., bromination) have been successfully achieved on related pyrano[3,2-a]carbazole cores. nih.govnsf.gov These halogenated intermediates can then potentially be converted to the desired fluoro-analogue via nucleophilic substitution or other transformation. Modern photoredox catalysis also offers new avenues for late-stage C-H functionalization of indoles, which could be adapted for fluorination. nih.gov The principles of LSF, which often involve navigating complex regioselectivity challenges, are at the forefront of modern synthetic chemistry. unimi.it

Regioselective and Stereoselective Synthesis of Fluorinated Pyrano[4,3-B]indole Derivatives

The introduction of a fluorine atom at a specific position within the pyrano[4,3-b]indole scaffold requires precise control of regioselectivity. While direct synthesis of 6-fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole is not extensively documented, methodologies for the synthesis of fluorinated indole cores and related heterocyclic systems provide a foundational framework. For instance, the synthesis of the isomeric 6-fluoro-pyrano[3,4-b]indol-1(9H)-one has been achieved through a rhodaelectro-catalyzed double dehydrogenative Heck reaction of 6-fluoro-N-methylindole-2-carboxylic acid with alkenes. acs.org This demonstrates the feasibility of incorporating a fluorine atom at the 6-position of the indole ring prior to the construction of the pyran ring.

Stereoselective synthesis, aiming to produce enantiomerically enriched fluorinated pyrano[4,3-b]indole derivatives, is a more complex challenge. Research in related fields, such as the enantioselective synthesis of fluorinated dihydropyrano[2,3-c]pyrazoles, has demonstrated the utility of bifunctional organocatalysts, like diaminocyclohexane-thiourea derivatives, in achieving high enantioselectivity in domino reactions that construct pyran-fused heterocyclic systems. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of fluorinated pyrano[4,3-b]indoles. The development of chiral catalysts that can effectively control the stereochemistry of the pyran ring formation is a key area of ongoing research.

Principles of Green Chemistry in Pyrano[4,3-B]indole Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like pyrano[4,3-b]indoles is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of sustainable solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. An efficient synthesis of pyrano[4,3-b]indol-1(5H)-ones has been developed using a protic ionic liquid, [HTBD+][TFE–], which acts as both the solvent and promoter. bohrium.com This method utilizes carbon dioxide as a C1 source and proceeds under solvent-free conditions, offering high yields (71-99%) and a broad substrate scope. bohrium.com The reusability of the ionic liquid further enhances the green credentials of this approach.

The following table summarizes the effect of different protic ionic liquids on the yield of a model reaction for the synthesis of a pyrano[4,3-b]indol-1(5H)-one derivative. bohrium.com

EntryProtic Ionic LiquidYield (%)
1[HTBD+][TFE–]99
2[HDBU+][TFE–]95
3[HTMG+][TFE–]85
4[HTBD+][HFIP–]92
5[HTBD+][AcOH–]45

Reaction conditions: 3-phenyl-1-(prop-2-yn-1-yl)-1H-indole, CO2 (1 atm), 80 °C, 12 h.

Catalyst-free synthetic methods are highly desirable from a green chemistry perspective as they eliminate the need for often toxic and expensive metal catalysts and simplify product purification. The synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, a related heterocyclic system, has been achieved in a facile and catalyst-free manner using ultrasound irradiation. nih.gov

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.netscirp.org A catalyst- and solvent-free synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been reported under microwave irradiation, with reaction times as short as 5-10 minutes. researchgate.netscirp.org These approaches highlight the potential for developing efficient and environmentally friendly syntheses of this compound.

The table below illustrates the efficiency of microwave-assisted synthesis compared to conventional heating for a model reaction. scirp.org

ProductMethodTimeYield (%)
3-hydroxy-3-(1H-indol-3-yl)indolin-2-oneMicrowave (70 °C)5 min98
3-hydroxy-3-(1H-indol-3-yl)indolin-2-oneConventional (70 °C)24 h70

Development of Catalytic Systems for Pyrano[4,3-B]indole Derivatization

The development of novel catalytic systems is paramount for the efficient and selective synthesis and derivatization of the pyrano[4,3-b]indole scaffold. Rhodium and palladium catalysts have proven to be particularly versatile in this regard.

Rhodium-catalyzed transannulation reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. This methodology often involves the reaction of a 1,2,3-triazole with an unsaturated partner, leading to the formation of a new heterocyclic ring with the extrusion of dinitrogen. A rhodium(II)-catalyzed transannulation approach has been successfully employed for the synthesis of N-fluoroalkylated indoles from 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. rsc.org This strategy involves the formation of a rhodium carbenoid intermediate followed by a cyclization cascade. While not yet applied to the synthesis of pyrano[4,3-b]indoles, the principle of rhodium-catalyzed transannulation offers a promising avenue for the construction of this ring system, potentially allowing for the introduction of diverse substituents. The general mechanism involves the rhodium-catalyzed denitrogenation of a triazole to form a rhodium-carbenoid, which then undergoes further reaction to form the target heterocycle. organic-chemistry.org

Palladium-catalyzed annulation reactions are a cornerstone of modern heterocyclic synthesis. These reactions allow for the construction of fused ring systems through the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. The Larock indole synthesis, a well-known example, involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline. This methodology has been widely used for the synthesis of 2,3-disubstituted indoles. researchgate.net While the direct application to this compound is yet to be reported, the versatility of palladium catalysis suggests its potential for the construction of the pyrano[4,3-b]indole core from suitably functionalized fluorinated anilines and pyran-containing alkynes or other coupling partners. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations. researchgate.net

Gold- and Silver-Catalyzed Cyclization/Fluorination Cascades

The synthesis of fluorinated heterocyclic compounds has garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The development of cascade reactions, which allow for the construction of complex molecular architectures in a single operation, represents an efficient and elegant approach to these valuable molecules. In the context of synthesizing this compound and its analogues, gold- and silver-catalyzed cyclization/fluorination cascades are of particular interest. While a direct, one-pot gold- or silver-catalyzed cascade to yield the target molecule is not extensively documented, the principles for such a transformation can be assembled from existing research on the synthesis of the pyrano[4,3-b]indole core and the fluorination of indole derivatives.

Gold(III) catalysis has been successfully employed in the synthesis of the pyrano[4,3-b]indol-1(5H)-one scaffold. nih.gov This methodology involves the 6-endo-dig cycloisomerization of 2-alkynyl-indole-3-carboxylic acids. nih.gov The reaction proceeds with excellent regioselectivity and is compatible with a range of functional groups. nih.gov The mild reaction conditions are a key advantage, allowing for the preservation of sensitive functionalities within the molecule. nih.gov

The general scheme for this gold-catalyzed cyclization is presented below:

Scheme 1: Gold(III)-Catalyzed Synthesis of Pyrano[4,3-b]indol-1(5H)-ones

Structure Activity Relationship Sar Studies of Fluorinated Pyrano 4,3 B Indole Derivatives

Impact of Fluorine Substitution on Molecular Recognition and Ligand Binding

The introduction of fluorine into drug candidates is a widely used strategy to enhance various pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. nih.govmdpi.com In the context of the pyrano[4,3-b]indole scaffold, the placement of a fluorine atom at the C-6 position of the indole (B1671886) ring has a profound influence on molecular recognition.

Fluorine's high electronegativity and ability to form hydrogen bonds and other non-covalent interactions can significantly alter the electronic profile of the indole ring. mdpi.com This modification can influence the molecule's interaction with target proteins. The pattern of fluorine substitution on an aromatic ring has been shown to affect binding affinity, with different substitution patterns leading to distinct binding modes. nih.gov For the 6-fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole, the fluorine atom can modulate the acidity of the indole N-H group, thereby influencing its hydrogen-bonding capabilities with receptor sites. Furthermore, the fluorine substituent can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polar functions within a protein's binding pocket, contributing to enhanced ligand-receptor complex stability.

Studies on related fluorinated indoles have demonstrated that the strategic placement of fluorine can lead to improved target selectivity and potency. researchgate.net The 6-fluoro substitution is a key feature that differentiates the compound's interaction profile from its non-fluorinated parent, often leading to a more favorable biological response by optimizing interactions within the target's binding site.

Elucidation of Substituent Effects on Pyrano and Indole Moieties

The SAR of the pyrano[4,3-b]indole core is highly dependent on the nature and position of substituents on both the pyrano and indole rings. While the 6-fluoro substituent establishes a baseline of activity, further modifications have been explored to map the chemical space and optimize biological effects.

Indole Moiety: On the indole portion, substitutions at various positions have been shown to be critical. In related heterocyclic systems like pyrido[4,3-b]indoles, retaining an optimal 6-fluoro substitution while modifying other positions led to significant changes in activity. nih.govacs.org For instance, the introduction of a methyl group on the indole nitrogen (N-9 position in the related pyrido[4,3-b]indole system) was found to be optimal for potency in certain contexts. acs.org Altering substituents at the 5- and 6-positions of the indole ring with groups like pyridinyl or pyrazole (B372694) rings has also been shown to significantly enhance inhibitory activity in other indole-based inhibitors. nih.gov This suggests that the electronic and steric properties of substituents on the benzene (B151609) ring portion of the indole are key determinants of activity.

The table below summarizes substituent effects observed in related pyrano-indole and indole scaffolds, which can inform the potential impact of similar substitutions on the this compound core.

ScaffoldPosition of SubstitutionSubstituentObserved Effect on ActivityReference
Pyrido[4,3-b]indoleIndole N-9MethylOptimal for potency acs.org
Indole-3-carboxamideIndole C-63-PyridinylSignificantly enhanced inhibitory activity nih.gov
Pyrano[3,4-b]indolePyrano C-1Acetic acidEssential for high potency nih.gov
Pyrano[4,3-b] nih.govbenzopyranonePyrano C-3ButoxyIncreased inhibitory activity nih.gov

Scaffold Modification and Hybridization Strategies for Enhanced Biological Profiles

To further explore the therapeutic potential of the pyrano[4,3-b]indole core, researchers have employed scaffold modification and molecular hybridization strategies. These approaches aim to combine the favorable features of the core structure with other pharmacologically active moieties to create novel compounds with enhanced or unique biological profiles.

One common strategy involves the fusion of additional heterocyclic rings to the pyrano[4,3-b]indole framework. For example, the synthesis of pyrazolo-fused pyrano[3,4-b]indolones was explored to gain better insight into the structure-activity relationship by replacing a phenyl ring with a pyrazole moiety. mdpi.com This type of modification can significantly alter the shape, polarity, and hydrogen bonding capacity of the molecule, potentially leading to new target interactions.

Hybridization involves linking the pyrano[4,3-b]indole scaffold with another distinct bioactive molecule. This approach has been successfully used with related structures, such as creating hybrids of 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives to combine their respective biological activities. researchgate.net Similarly, integrating the pyrano[4,3-b]indole core with other privileged scaffolds, such as quinolinones, has been a fruitful strategy for generating chemical diversity and discovering compounds with novel activities. nih.govresearchgate.net The construction of spirocyclic systems, such as spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives, represents another sophisticated modification strategy, creating structurally complex and rigid molecules that can offer improved selectivity and potency. mdpi.com

These advanced synthetic strategies provide a pathway to novel chemical entities based on the this compound scaffold, expanding its potential applications by systematically altering its three-dimensional structure and physicochemical properties.

Identification and Optimization of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to exert a specific biological effect. For the this compound class, the key pharmacophoric features are derived from its core structure and the strategic placement of functional groups.

Based on analyses of related pyrano-indole and fused heterocyclic systems, a general pharmacophore model can be proposed. nih.govmdpi.com This model typically includes:

A Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor, essential for anchoring the ligand in the active site of many target proteins.

A Hydrogen Bond Acceptor: The oxygen atom within the pyran ring serves as a key hydrogen bond acceptor.

An Aromatic/Hydrophobic Region: The fused benzene ring of the indole moiety provides a large hydrophobic surface for van der Waals and π-stacking interactions. The 6-fluoro substituent contributes to this feature, often enhancing hydrophobic interactions.

A study on pyrazolo[3,4-b]pyridines identified a three-point pharmacophore consisting of one aromatic ring and two hydrogen bond acceptors as a minimum requirement for activity against certain ion channels. mdpi.com Applying this concept, the pyrano[4,3-b]indole scaffold fits well, with the indole ring system as the aromatic feature and the pyran oxygen and potentially other substituents acting as hydrogen bond acceptors.

Optimization of these features involves fine-tuning the electronic properties and spatial arrangement of the functional groups. For instance, modifying substituents on the indole ring can modulate the hydrogen-bonding strength of the N-H group, while substitutions on the pyran ring can introduce additional interaction points or alter the molecule's conformation. The ultimate goal is to achieve a perfect complementary match between the ligand's pharmacophoric features and the corresponding interaction points on the biological target, thereby maximizing potency and selectivity. nih.gov

Preclinical Biological Investigations and Mechanistic Insights of Fluorinated Pyrano 4,3 B Indole Analogues

In Vitro and Ex Vivo Modulatory Effects on Defined Molecular Targets

Investigations into the molecular interactions of fluorinated pyrano[4,3-b]indole analogues have revealed their potential to modulate the activity of key enzymes involved in cellular processes. While specific data for 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole is not extensively detailed, studies on related pyranoindole structures provide insights into their potential molecular targets.

One of the primary mechanisms of action identified for compounds with a pyranoindole core is the inhibition of topoisomerases. For instance, certain amino-substituted dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivatives have been shown to significantly inhibit both DNA topoisomerase I and II. nih.gov This dual inhibitory action is a noteworthy characteristic, as it can lead to more potent cytotoxic effects in cancer cells.

Furthermore, the broader class of pyrano[3,4-b]indoles has been identified as potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase. nih.gov This suggests that the pyranoindole scaffold can be tailored to target viral enzymes, highlighting the versatility of this heterocyclic system in drug discovery. The introduction of a fluorine atom at the 6-position of the pyrano[4,3-b]indole core could potentially enhance such inhibitory activities through favorable electronic and steric interactions within the enzyme's active site.

A summary of the observed modulatory effects of related pyranoindole analogues on molecular targets is presented in the table below.

Compound ClassMolecular TargetObserved EffectReference
Dihydropyrano[3,2-e]-pyrido[4,3-b]indole DerivativesDNA Topoisomerase I and IISignificant Inhibition nih.gov
Pyrano[3,4-b]indole DerivativesHCV NS5B RNA-dependent RNA PolymerasePotent and Selective Inhibition nih.gov

Cellular Assay Systems for Mechanistic Elucidation (Excluding Disease Models with Clinical Implications)

To understand the cellular consequences of the molecular interactions of fluorinated pyrano[4,3-b]indole analogues, various cellular assay systems have been employed. These assays provide a platform to study the mechanism of action without direct extrapolation to clinical disease models.

The cytotoxic properties of amino-substituted dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivatives have been evaluated in several tumor cell lines, including L1210 leukemia, B16 melanoma, and MCF7 breast adenocarcinoma. nih.gov In these cellular systems, the compounds demonstrated notable cytotoxic effects. Further mechanistic studies in L1210 cells revealed that a particularly active compound induced a massive accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the effects of DNA topoisomerase inhibitors. nih.gov

The table below summarizes the findings from cellular assays used for the mechanistic elucidation of related pyranoindole analogues.

Cell LineAssay TypeObserved Cellular EffectImplied MechanismReference
L1210 LeukemiaCell Cycle AnalysisAccumulation of cells in G2/M phaseInhibition of DNA Topoisomerases nih.gov
L1210 Leukemia, B16 Melanoma, MCF7 Breast AdenocarcinomaCytotoxicity AssayPotent cell proliferation inhibitionCytotoxicity nih.gov

Molecular Interaction Studies: Receptor Binding and Enzyme Kinetics

Detailed molecular interaction studies, including receptor binding assays and enzyme kinetics, are crucial for characterizing the affinity and mechanism of inhibition of fluorinated pyrano[4,3-b]indole analogues. While specific binding and kinetic data for this compound are not available, the inhibitory activities observed for related compounds imply direct interaction with their respective enzyme targets.

For the dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivative that potently inhibited both topoisomerase I and II, the mechanism is likely through the stabilization of the enzyme-DNA cleavage complex, a hallmark of topoisomerase poisons. nih.gov The study of pyrano[3,4-b]indoles as HCV NS5B polymerase inhibitors involved structure-activity relationship (SAR) studies, which are indicative of specific binding interactions within the enzyme's active site. nih.gov The potency of these compounds in enzymatic assays underscores a high-affinity interaction.

Assessment of Intracellular Pathway Modulation and Signaling Events

The modulation of molecular targets by fluorinated pyrano[4,3-b]indole analogues is expected to trigger a cascade of intracellular signaling events. The induction of G2/M cell cycle arrest by a topoisomerase-inhibiting pyranoindole analogue is a clear indication of the activation of cell cycle checkpoints. nih.gov This cellular response is a well-established consequence of DNA damage induced by topoisomerase poisons and involves complex signaling pathways that can ultimately lead to apoptosis.

While the specific signaling pathways modulated by this compound have yet to be elucidated, it is plausible that its activity would converge on pathways that regulate cell cycle progression and cell death, should it exhibit similar topoisomerase inhibitory properties as its analogues.

Computational and Theoretical Studies in Fluorinated Pyrano 4,3 B Indole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org In the context of 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. researchgate.net These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding energy.

The analysis of the docked poses reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are essential for molecular recognition. nih.gov For instance, the fluorine atom on the indole (B1671886) ring can significantly influence the binding affinity and selectivity through halogen bonding or by altering the electronic properties of the molecule. nih.gov The insights gained from molecular docking studies are pivotal for structure-activity relationship (SAR) analysis and for the rational design of new derivatives with improved binding characteristics. nih.gov

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-9.8Lys72, Glu91Hydrogen Bond
Protease B-8.5Val32, Ile47Hydrophobic
Receptor C-10.2Phe256, Trp312Pi-Pi Stacking

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the stability of the binding mode over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the complex's dynamic behavior. nih.gov

For this compound, MD simulations can be employed to assess the stability of the docked pose and to identify any conformational changes in the protein or the ligand upon binding. bio-protocol.org These simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy. mdpi.com The analysis of the MD trajectory can also shed light on the allosteric effects and the mechanism of action of the compound. nih.gov

Simulation Time (ns)RMSD of Ligand (Å)RMSD of Protein (Å)Number of H-Bonds
00.00.03
101.21.52
201.51.83
301.31.62
401.41.73
501.51.92

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

In the study of this compound and its analogs, a QSAR model can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic) with their experimentally determined biological activity. nih.gov Such models are valuable for prioritizing the synthesis of new derivatives and for optimizing the lead compound. nih.gov The predictive power of a QSAR model is assessed through rigorous statistical validation. tandfonline.com

DescriptorCoefficientStandard Errorp-value
LogP0.540.12<0.001
Molecular Weight-0.020.010.045
Dipole Moment0.210.080.012
HOMO Energy-1.230.450.008

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. uchicago.edu These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and dipole moments, which are crucial for understanding the reactivity and intermolecular interactions of a molecule. nih.gov

For this compound, quantum chemical calculations can be employed to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its electron-donating and electron-accepting abilities, respectively. rroij.com These calculations can also predict the sites of electrophilic and nucleophilic attack, providing insights into its metabolic fate and potential for covalent interactions with biological targets. rsc.org

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
Electron Affinity1.8 eV
Ionization Potential7.1 eV

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Druglikeness Profiling

In silico ADMET prediction is a crucial component of modern drug discovery, as it allows for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov A favorable ADMET profile is essential for a drug candidate to be safe and effective. nih.gov Various computational models are available to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier permeability, and potential for drug-drug interactions. sci-hub.se

For this compound, in silico ADMET profiling can provide an early indication of its potential as a drug candidate. researchgate.net Druglikeness profiling, often based on rules such as Lipinski's rule of five, assesses the compound's suitability for oral administration. nih.gov These computational predictions help to identify potential liabilities and guide the optimization of the compound's ADMET properties. acs.org

ADMET PropertyPredicted Value
Oral BioavailabilityHigh
Blood-Brain Barrier PermeabilityLow
CYP2D6 InhibitionNo
hERG InhibitionLow Risk
Ames MutagenicityNegative
Lipinski's Rule of Five0 violations

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated heterocyclic systems like derivatives of 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal connectivity between neighboring protons. For the pyrano[4,3-b]indole scaffold, distinct signals would correspond to the aromatic protons on the indole (B1671886) ring and the aliphatic protons on the pyran ring.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of functionalities like C-F, C-O, and C-N bonds.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. The chemical shift and coupling of the fluorine signal to nearby protons (H-F coupling) and carbons (C-F coupling) definitively confirm the position of the fluorine substituent on the indole ring. rsc.org

The integrated data from these NMR experiments allow for the unambiguous assignment of the entire molecular structure. For instance, in the analysis of a related compound, 6-Fluoro-3-methyl-1H-indole, the following spectral data were observed. rsc.org

Nucleus Chemical Shift (δ) in ppm Description
¹H7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)Signals correspond to indole ring protons and the methyl group.
¹³C161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72Signals represent the unique carbon atoms within the molecule.
¹⁹F-121.75A single signal confirming the presence and electronic environment of the fluorine atom.

This data is for the related compound 6-Fluoro-3-methyl-1H-indole and is presented for illustrative purposes. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For a novel derivative of this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. The close agreement between these values provides strong evidence for the proposed structure and its elemental makeup, which is a critical step in compound characterization. mdpi.com

Parameter Value Significance
Molecular FormulaC₁₂H₁₂FNOProposed elemental composition.
Calculated Mass [M+H]⁺206.0976The exact mass calculated for the protonated molecule.
Measured Mass [M+H]⁺206.0972The mass determined experimentally by the HRMS instrument.
Mass Difference-0.0004The small difference confirms the assigned molecular formula.

The data in this table is hypothetical and serves to illustrate the application of HRMS.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Derivatives and Protein-Ligand Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is often impossible to determine by other methods. nih.govmdpi.com

To perform the analysis, a suitable single crystal of the pyrano[4,3-b]indole derivative is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov For example, the crystallographic analysis of a related compound, 6-Fluoro-1H-indole-3-carboxylic acid, provided detailed structural parameters. nih.gov

Beyond confirming the structure of the molecule itself, X-ray crystallography is instrumental in drug design for visualizing how a ligand (such as a pyrano[4,3-b]indole derivative) binds to its biological target, like an enzyme or receptor. nih.gov This provides crucial insights into the specific molecular interactions that govern biological activity, guiding the design of more potent and selective therapeutic agents.

Crystallographic Parameter Example Value Description
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice. nih.gov
Space GroupP2₁/cDefines the specific symmetry elements within the unit cell.
a, b, c (Å)a = 7.0054, b = 11.699, c = 9.2947The dimensions of the unit cell. nih.gov
β (°)104.15The angle of the unit cell. nih.gov

This data is for the related compound 6-Fluoro-1H-indole-3-carboxylic acid and is presented for illustrative purposes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies corresponding to its natural vibrational modes.

For a this compound derivative, the IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. For example, a sharp peak in the 3400-3300 cm⁻¹ region would indicate the N-H stretch of the indole ring. Absorptions corresponding to aromatic C-H, aliphatic C-H, C-O (ether), and the C-F bond would also be expected in their respective regions of the spectrum. nih.gov This technique serves as a quick and reliable method for verifying the presence of the core structural motifs.

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Indole N-H3400 - 3300Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
C-O (pyran ether)1260 - 1000Stretching
C-F1400 - 1000Stretching

Future Perspectives and Research Directions for 6 Fluoro 1h,3h,4h,5h Pyrano 4,3 B Indole Chemistry and Biology

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyranoindole derivatives is an area of active research. While methods like gold-catalyzed cycloisomerization have been reported for similar pyrano[4,3-b]indol-1(5H)-ones, the future of synthesizing 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. nih.gov Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce waste and energy consumption.

Future synthetic research should focus on:

Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like gold or palladium.

Process Intensification: Utilizing technologies such as microwave-assisted synthesis and flow chemistry to reduce reaction times, improve yields, and enable safer, scalable production. researchgate.net

Atom Economy: Designing reaction pathways that maximize the incorporation of starting materials into the final product, such as multicomponent reactions.

Synthetic Approach Traditional Methodologies Future Sustainable Methodologies
Catalysts Often rely on precious metals (e.g., Palladium, Gold). nih.govFocus on earth-abundant metals (e.g., Iron, Copper, Nickel).
Solvents Use of volatile and often toxic organic solvents.Application of greener solvents (e.g., water, ionic liquids, supercritical fluids).
Energy Input Conventional heating requiring long reaction times.Microwave irradiation, ultrasound, or flow chemistry for rapid and efficient heating. researchgate.net
Reaction Design Multi-step syntheses with purification at each stage.One-pot reactions and multicomponent strategies to improve efficiency and reduce waste.

Exploration of Underexplored Biological Targets for Pyranoindole Scaffold Modulation

The indole (B1671886) nucleus is a privileged scaffold known to interact with a wide array of biological targets. nih.govbiolmolchem.com Derivatives of the broader pyranoindole class have shown cytotoxic properties against cancer cell lines. nih.gov However, the full biological activity profile of this compound remains largely uncharacterized. A systematic exploration of its potential therapeutic applications is a critical future direction.

Computational repositioning strategies and high-throughput screening campaigns can be employed to identify novel biological targets. nih.gov This involves screening the compound against large panels of receptors, enzymes, and ion channels to uncover unexpected activities.

Potential, underexplored target classes for the pyranoindole scaffold include:

Kinases: Beyond general cytotoxicity, screening against specific kinase families (e.g., receptor tyrosine kinases like VEGFR-2, or cyclin-dependent kinases) could reveal more targeted anticancer activities. nih.gov

G-Protein Coupled Receptors (GPCRs): Given the prevalence of the indole motif in neurological drugs, exploring interactions with serotonin, dopamine, or other neurotransmitter receptors is warranted.

Enzymes in Neurodegeneration: Targeting enzymes implicated in Alzheimer's disease, such as beta-secretase (BACE1) or glycogen synthase kinase 3β (GSK-3β), could be a fruitful avenue, leveraging the known neuroprotective potential of some indole hybrids. nih.gov

Epigenetic Targets: Investigating the modulation of histone deacetylases (HDACs) or methyltransferases could uncover novel applications in cancer and other diseases.

Target Class Potential Therapeutic Area Rationale for Exploration
Protein Kinases Oncology, InflammationMany kinase inhibitors are based on heterocyclic scaffolds; cytotoxicity of related compounds is known. nih.govnih.gov
GPCRs Neurology, PsychiatryThe indole core is a key pharmacophore for many CNS-active drugs.
Nuclear Receptors Metabolic Diseases, OncologyThe rigid, multi-ring structure may fit into ligand-binding domains of nuclear receptors.
Ion Channels Cardiovascular Disease, NeurologyModulation of ion channels is a common mechanism for heterocyclic compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to design novel analogs with optimized properties.

Key applications of AI/ML in this context include:

De Novo Design: Using generative models to create novel pyranoindole derivatives with predicted high affinity for a specific biological target and favorable drug-like properties. slideshare.net

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs before synthesis, saving time and resources. researchgate.net

ADMET Prediction: Employing ML algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, helping to prioritize candidates with a higher probability of clinical success. springernature.com

Virtual Screening: Screening massive virtual libraries of compounds against a target protein structure to identify new pyranoindole-based hits. nih.gov

AI/ML Application Objective Potential Impact on Pyranoindole Research
Generative Models Design novel molecules with desired properties. slideshare.netRapidly create a virtual library of 6-fluoro-pyranoindole analogs optimized for a specific target.
Predictive QSAR Forecast biological activity from chemical structure. researchgate.netPrioritize the synthesis of the most promising compounds, reducing experimental effort.
ADMET Profiling Predict drug-likeness and potential liabilities. springernature.comSelect candidates with better pharmacokinetic profiles early in the discovery process.
Target Identification Identify potential biological targets through data analysis.Suggest new therapeutic indications for the pyranoindole scaffold based on predicted interactions.

Rational Design of Hybrid Scaffolds and Multi-Target Ligands for Advanced Biological Profiles

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic agents that can modulate multiple biological targets simultaneously. nih.gov The design of multi-target directed ligands (MTDLs) is a rational approach to address this complexity. nih.gov The this compound scaffold can serve as a core structure for the creation of novel hybrid molecules.

This strategy involves covalently linking the pyranoindole core with another pharmacophore known to be active against a second, complementary target. This can lead to synergistic efficacy and a reduced likelihood of drug resistance. The rational design of such hybrids is often guided by structural biology and molecular modeling to ensure that the linked fragments can bind to their respective targets effectively. researchgate.netrug.nlresearchgate.net

Hybrid Scaffold Concept Second Pharmacophore Potential Disease Target Therapeutic Rationale
Pyranoindole-BenzimidazoleBenzimidazole MoietyCancerCombine cytotoxic activity of the pyranoindole with the MDM2-p53 inhibitory action of certain benzimidazoles. mdpi.com
Pyranoindole-Cholinesterase InhibitorTacrine or Donepezil fragmentAlzheimer's DiseaseCreate a dual-function agent that combines acetylcholinesterase inhibition with potential neuroprotective effects from the indole core. nih.gov
Pyranoindole-HDAC InhibitorHydroxamic Acid MoietyCancerDevelop a multi-target anticancer agent that induces cytotoxicity and modulates epigenetic pathways.
Pyranoindole-NSAIDIbuprofen or KetoprofenInflammation, CancerDesign a molecule with both anti-inflammatory (COX inhibition) and antiproliferative properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.